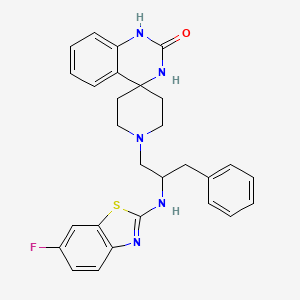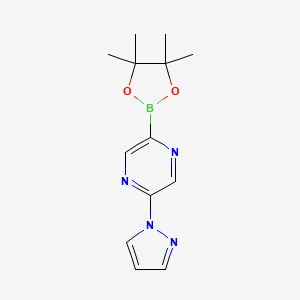
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yloxy)ethylmethacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yloxy)ethylmethacrylate is an organic compound that features a boron-containing dioxaborinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yloxy)ethylmethacrylate typically involves the reaction of 2-hydroxyethyl methacrylate with 5,5-dimethyl-1,3,2-dioxaborinane. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boron-containing compound. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and reaction control can help in scaling up the production while maintaining the desired purity and properties of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yloxy)ethylmethacrylate can undergo various chemical reactions, including:
Oxidation: The boron-containing ring can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boron-hydride derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, borates, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yloxy)ethylmethacrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing polymers and materials.
Biology: The compound can be used in the development of boron-based drugs and imaging agents due to its ability to interact with biological molecules.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, such as boron-containing resins and coatings, which have enhanced thermal and chemical stability.
Mécanisme D'action
The mechanism by which 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yloxy)ethylmethacrylate exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in applications such as drug delivery and molecular recognition. The pathways involved often include the formation of boronate esters and other boron-containing intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Uniqueness
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yloxy)ethylmethacrylate is unique due to its methacrylate ester group, which allows it to participate in polymerization reactions. This makes it particularly useful in the synthesis of boron-containing polymers, which have applications in advanced materials and biomedical fields. The presence of the dioxaborinane ring also imparts unique chemical properties, such as stability and reactivity, which are not found in other similar compounds.
Propriétés
Formule moléculaire |
C11H19BO5 |
|---|---|
Poids moléculaire |
242.08 g/mol |
Nom IUPAC |
2-[(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)oxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H19BO5/c1-9(2)10(13)14-5-6-15-12-16-7-11(3,4)8-17-12/h1,5-8H2,2-4H3 |
Clé InChI |
XHVYFCKOTFFZET-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(CO1)(C)C)OCCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(3-chlorophenoxy)propyl]piperazine](/img/structure/B14123279.png)




![2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole](/img/structure/B14123312.png)
![5-cyano-4-(2-fluorophenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B14123316.png)

![2-PyrrolidineMethanol, 1-[3-[4-(5,10-dihydro-3-Methylthiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]-, (2S)-](/img/structure/B14123321.png)
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-chloro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14123325.png)


